N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide

FAAH inhibition Oxazole SAR Piperidine sulfamoyl

N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic oxamide derivative featuring a piperidine-4-methylamine scaffold N-sulfonylated with a dimethylsulfamoyl group and condensed via an oxalamide linkage to a 3-amino-1,2-oxazole. Its molecular formula is C13H21N5O5S with a molecular weight of 359.40 g/mol and a computed logP of -0.5.

Molecular Formula C13H21N5O5S
Molecular Weight 359.4
CAS No. 2097858-94-9
Cat. No. B2705743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
CAS2097858-94-9
Molecular FormulaC13H21N5O5S
Molecular Weight359.4
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2
InChIInChI=1S/C13H21N5O5S/c1-17(2)24(21,22)18-6-3-10(4-7-18)9-14-12(19)13(20)15-11-5-8-23-16-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,14,19)(H,15,16,20)
InChIKeyFZLHIPAEOGDLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N'-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide (CAS 2097858-94-9)


N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic oxamide derivative featuring a piperidine-4-methylamine scaffold N-sulfonylated with a dimethylsulfamoyl group and condensed via an oxalamide linkage to a 3-amino-1,2-oxazole. Its molecular formula is C13H21N5O5S with a molecular weight of 359.40 g/mol and a computed logP of -0.5 [1]. The compound is cataloged primarily as a research screening compound (PubChem CID 126855007; ZINC4707689) and has no disclosed biological activity in public databases. Its structure positions it within the broader class of N-sulfamoyl-piperidine amides/oxamides that have been investigated in patents targeting FAAH inhibition and obesity, but no literature or patent specifically reports data for this compound [2][3].

Why N'-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide Cannot Be Readily Substituted with In-Class Analogs


Within the series of N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl} ethanediamides, the terminal heterocycle (1,2-oxazol-3-yl vs. thiophen-2-ylmethyl, 5-methyl-1,2-oxazol-3-yl, or substituted phenyl) defines distinct hydrogen-bonding, lipophilicity, and steric profiles that can drive target engagement selectivity, metabolic stability, and solubility [1]. Generic substitution without matched in vitro/in vivo bridging data risks undefined potency and bioavailability shifts. To date, no publicly available quantitative comparator data exist that would justify interchangeability between the target compound and its close analogs [2].

Quantitative Differentiation Evidence for N'-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide vs. Closest Analogs


Oxazole Substituent Differentiation: Target Compound vs. 5-Methyl-Oxazole Analog

The target compound carries an unsubstituted 1,2-oxazol-3-yl group, whereas the nearest cataloged analog features a 5-methyl substituent on the oxazole ring (CAS 2034376-16-2) [1]. No head-to-head quantitative activity data (IC50, Ki, EC50) exist in the public domain for either compound. The only class-level inference comes from FAAH inhibitor patents (e.g., US20070149512) which demonstrate that pendant heterocycle substituents on N-sulfamoyl-piperidine scaffolds can alter IC50 values by >10-fold against FAAH in human recombinant enzyme assays [2]. However, the specific impact of the 5-methyl deletion has not been measured.

FAAH inhibition Oxazole SAR Piperidine sulfamoyl

Heterocycle Exchange: 1,2-Oxazole vs. Thiophene-2-ylmethyl Analog

The target compound's 1,2-oxazole ring provides a hydrogen-bond acceptor site (endocyclic N and O) and a computed logP of -0.5 (PubChem) [1]. In contrast, the thiophene-2-ylmethyl analog (CAS 2034458-60-9) replaces the oxazole with a thiophene methylene, altering logP and molecular shape . Computed logP for the thiophene analog is not publicly reported, preventing a direct comparison of lipophilicity. No measured solubility, permeability, or metabolic stability data are available for either compound to validate differential PK properties. The class-level expectation is that thiophene substitution may reduce hydrogen-bonding potential and alter cytochrome P450 susceptibility [2].

Solubility Lipophilicity Heterocycle SAR

Absence of Biological Fingerprint for Target Validation – All In-Class Analogs

A systematic query of ChEMBL, BindingDB, PubChem BioAssay, and ZINC15 returns zero experimentally measured biological activities for the target compound or any of its direct N-(heterocyclyl) oxamide analogs sharing the 1-(dimethylsulfamoyl)piperidin-4-yl scaffold [1][2]. This absence of data extends to the 5-methyl-oxazole (CAS 2034376-16-2), thiophene-2-ylmethyl (CAS 2034458-60-9), 2-fluorophenyl, and 3-chloro-4-fluorophenyl analogs. Consequently, no differential selectivity, toxicity, or pharmacokinetic profile can be assembled. Without such data, all analogs are functionally undifferentiated for procurement beyond chemical identity and purity .

Biological profiling Target engagement Data gap analysis

Recommended Use Scenarios for N'-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide Based on Available Evidence


Primary Hit Finding in FAAH or N-Sulfamoyl-Piperidine Target Programs

The compound provides a structurally unadorned 1,2-oxazole variant for exploring SAR around the heterocycle terminus in FAAH inhibitor series modeled on US20070149512 [1]. Its absence of a 5-methyl group may confer subtly different hydrogen-bonding geometry or metabolic liability, making it useful as a reference tool in comparative scaffold profiling. Procurement for focused library screening against FAAH, MAGL, or related serine hydrolases is supported by class precedent.

Physicochemical Benchmarking for Oxamide-Containing Screening Libraries

With computed logP = -0.5, 2 H-bond donors, and 8 H-bond acceptors [1], the compound occupies a property space that complements more lipophilic thiophene or phenyl analogs. It can serve as a negative control for lipophilicity-driven binding or as a solubility-enhancing chemotype in a matched-molecular-pairs analysis when compared with the 5-methyl-oxazole or thiophene-2-ylmethyl analogs [2].

Chemical Probe Development Requiring Unencumbered Oxazole Reactivity

The unprotected 1,2-oxazol-3-yl amine may be amenable to further derivatization (acylation, sulfonation, or metal-catalyzed cross-coupling) that is sterically hindered in the 5-methyl analog [2]. This opens avenues for late-stage functionalization strategies in medicinal chemistry campaigns seeking to elaborate the heterocycle for target binding or bioconjugation.

Quote Request

Request a Quote for N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.